molecular formula C11H13NO3S B8792354 3,3-Dimethyl-5-(methylsulfonyl)indolin-2-one CAS No. 192928-29-3

3,3-Dimethyl-5-(methylsulfonyl)indolin-2-one

Cat. No. B8792354
Key on ui cas rn: 192928-29-3
M. Wt: 239.29 g/mol
InChI Key: SEECFDSMFJQZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05773448

Procedure details

5-Bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one (2 g, 8.3 mmol) was dissolved in freshly distilled tetrahydrofuran with tetramethylethylenediamine (2 g, 17.2 mmol) and was cooled to -75° C. under nitrogen. n-Butyllithium in hexane (2.5M, 8 ml, 20 mmol) was added and the mixture was stirred at -75° C. for 40 minutes. Dimethyl disulfide (1 g, 10.6 mmol) was added and the mixture was allowed to warm to room temperature. Water (5 ml) was added and the mixture was concentrated under reduced pressure, the resulting oil was taken up in dichloromethane, washed with dilute hydrochloric acid, dried (MgSO4), filtered and concentrated to dry under reduced pressure. The resulting oil was taken up in acetic acid, sodium perborate (7 g, 45 mmol) was added and the mixture was stirred at 50° C. overnight. The mixture was poured into water and extracted with ethyl acetate. The combined organic phases were washed with 2N sodium hydroxide solution, dried (MgSO4), filtered and concentrated under reduced pressure. Column chromatography on silica gel (eluent ethyl acetate/hexane) gave 3,3-dimethyl-5-methanesulfonyl-1,3-dihydro-2H-indol-2-one as a pale yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2([CH3:13])[CH3:12].CN(C)CCN(C)C.C([Li])CCC.CCCCCC.CS[S:35][CH3:36].B(O[O-])=[O:38].[Na+].[OH2:42]>O1CCCC1>[CH3:12][C:5]1([CH3:13])[C:4]2[C:8](=[CH:9][CH:10]=[C:2]([S:35]([CH3:36])(=[O:38])=[O:42])[CH:3]=2)[NH:7][C:6]1=[O:11] |f:5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C2C(C(NC2=CC1)=O)(C)C
Name
Quantity
2 g
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
8 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
CSSC
Step Four
Name
Quantity
7 g
Type
reactant
Smiles
B(=O)O[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at -75° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
washed with dilute hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to dry under reduced pressure
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with 2N sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CC1(C(NC2=CC=C(C=C12)S(=O)(=O)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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